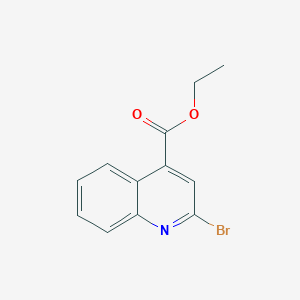
N-(5,6,7,8-Tetrahydroquinolin-8-yl)-5,6-dihydroquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6,7,8-Tetrahydroquinolin-8-yl)-5,6-dihydroquinolin-8-amine is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6,7,8-Tetrahydroquinolin-8-yl)-5,6-dihydroquinolin-8-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5,6,7,8-tetrahydroquinoline with suitable amines under acidic or basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5,6,7,8-Tetrahydroquinolin-8-yl)-5,6-dihydroquinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and acids
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached, enhancing their biological and chemical properties .
Scientific Research Applications
N-(5,6,7,8-Tetrahydroquinolin-8-yl)-5,6-dihydroquinolin-8-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(5,6,7,8-Tetrahydroquinolin-8-yl)-5,6-dihydroquinolin-8-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Quinazoline: Known for its use in medicinal chemistry, particularly in cancer treatment.
Pyrazoloquinoline: Another derivative with significant pharmacological potential
Uniqueness
N-(5,6,7,8-Tetrahydroquinolin-8-yl)-5,6-dihydroquinolin-8-amine stands out due to its unique combination of structural features, which confer specific biological activities not found in other quinoline derivatives. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
918473-08-2 |
|---|---|
Molecular Formula |
C18H19N3 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-(5,6,7,8-tetrahydroquinolin-8-yl)-5,6-dihydroquinolin-8-amine |
InChI |
InChI=1S/C18H19N3/c1-5-13-7-3-11-19-17(13)15(9-1)21-16-10-2-6-14-8-4-12-20-18(14)16/h3-4,7-9,11-12,16,21H,1-2,5-6,10H2 |
InChI Key |
VVXFSGFUQBZMCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)NC3=CCCC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B11843187.png)
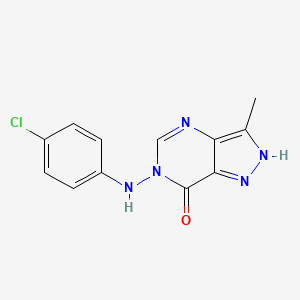
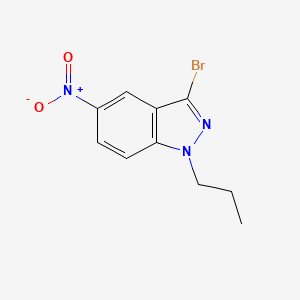
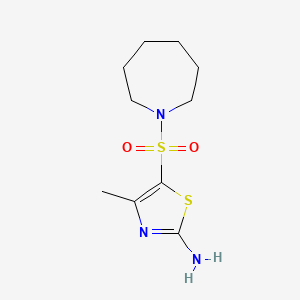
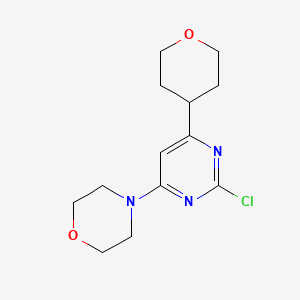
![5,8-Di(methanesulfonyl)-5,8-diazaspiro[2.6]nonane](/img/structure/B11843210.png)

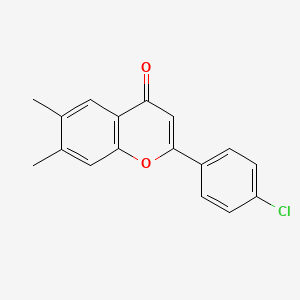
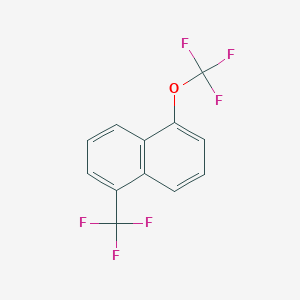
![4-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11843235.png)
![3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile](/img/structure/B11843245.png)
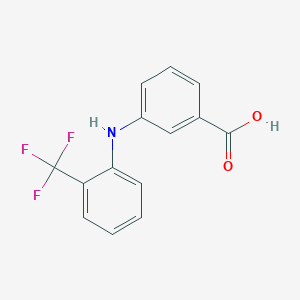
![3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine](/img/structure/B11843261.png)
